- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

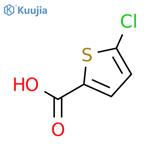

Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

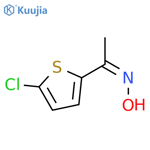

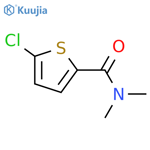

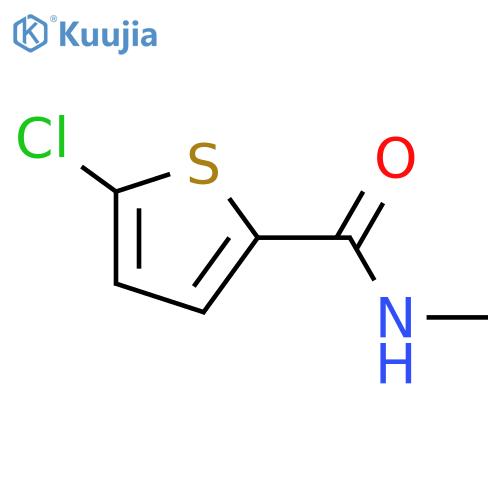

97799-98-9 structure

商品名:5-Chloro-N-methylthiophene-2-carboxamide

CAS番号:97799-98-9

MF:C6H6ClNOS

メガワット:175.635939121246

MDL:MFCD00508500

CID:2085585

PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-N-methylthiophene-2-carboxamide

- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)

- BCP34377

- CS-0158666

- Z32016484

- E81960

- 5-Chloro-N-methyl-2-thiophenecarboxamide

- EN300-300935

- 2-Thiophenecarboxamide, 5-chloro-N-methyl-

- AKOS008933117

- AS-83966

- DB-095266

- SCHEMBL8244239

- 5-chloro-2-thiophenecarboxylic acid N-methylamide

- 97799-98-9

-

- MDL: MFCD00508500

- インチ: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)

- InChIKey: MMUAGEONOOXRBQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C(Cl)S1)NC

計算された属性

- せいみつぶんしりょう: 174.9858627g/mol

- どういたいしつりょう: 174.9858627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 57.3Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 164-166°C

- ふってん: 298.8±25.0 °C at 760 mmHg

- フラッシュポイント: 134.5±23.2 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Chloro-N-methylthiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300935-0.25g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.25g |

$92.0 | 2025-03-19 | |

| Enamine | EN300-300935-0.1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.1g |

$66.0 | 2025-03-19 | |

| Aaron | AR01B681-100mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 100mg |

$18.00 | 2025-02-09 | |

| Aaron | AR01B681-5g |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 5g |

$187.00 | 2025-02-09 | |

| Enamine | EN300-300935-5g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 5g |

$743.0 | 2023-09-06 | |

| Enamine | EN300-300935-10g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 10g |

$1101.0 | 2023-09-06 | |

| Aaron | AR01B681-25mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 25mg |

$13.00 | 2025-02-09 | |

| Enamine | EN300-300935-1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 1g |

$256.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |

5-Chloro-2-thiophenecarboxylic acid N-methylamide |

97799-98-9 | 98% | 5g |

¥1560.00 | 2024-04-23 | |

| A2B Chem LLC | AV99797-100mg |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 100mg |

$105.00 | 2024-07-18 |

5-Chloro-N-methylthiophene-2-carboxamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Phosphorus pentachloride

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

リファレンス

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

合成方法 3

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

1.2 4 h, 34 °C

1.2 4 h, 34 °C

リファレンス

- Method for producing an intermediate of rivaroxaban, Japan, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

リファレンス

- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

リファレンス

- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, China, 2022, 9(18), 4924-4931

合成方法 6

はんのうじょうけん

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

リファレンス

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

合成方法 7

はんのうじょうけん

1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

リファレンス

- Method for producing an intermediate of rivaroxaban, Japan, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Methanol , Water

リファレンス

- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydroxylamine

2.1 Reagents: Phosphorus pentachloride

2.1 Reagents: Phosphorus pentachloride

リファレンス

- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

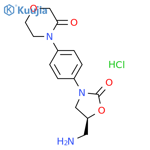

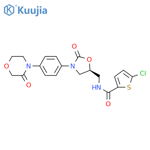

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

- Methylammonium Chloride

- 5-chlorothiophene-2-carboxylic acid

- 2-Acetyl-5-chlorothiophene

- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime

- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-

- 5-Chlorothiophene-2-carbonyl chloride

- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride

- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-

- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

5-Chloro-N-methylthiophene-2-carboxamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬